3-Demethyl Colchicine-d3

Description

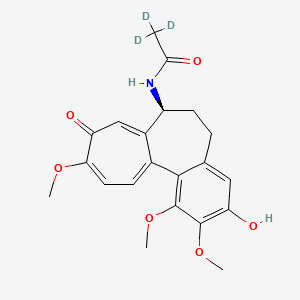

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trideuterio-N-[(7S)-3-hydroxy-1,2,10-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-17(25)20(27-3)21(28-4)19(12)13-6-8-18(26-2)16(24)10-14(13)15/h6,8-10,15,25H,5,7H2,1-4H3,(H,22,23)/t15-/m0/s1/i1D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRRUSQGIRBEMRN-VSLDJYOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70693408 | |

| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314417-96-3 | |

| Record name | N-[(7S)-3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl](~2~H_3_)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70693408 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Derivatization of 3 Demethyl Colchicine D3

Synthetic Routes to 3-Demethyl Colchicine (B1669291) from Colchicine Precursors

The generation of 3-demethyl colchicine, also known as colchiceine, from its parent compound, colchicine, is a foundational step in the synthesis of its deuterated analogue. Chemical methods for this conversion typically involve the selective cleavage of the methoxy (B1213986) group at the C-3 position of colchicine's tropolone (B20159) ring.

Traditional chemical demethylation strategies often employ potent and aggressive reagents to break the stable aryl-methyl ether bond. These methods include:

Mineral Acid Treatment : The use of concentrated sulfuric acid at elevated temperatures (85–90°C) can selectively cleave the 3-methoxy group. While effective, this method requires stringent temperature control to prevent unwanted side reactions, such as over-demethylation at other positions or oxidation of the tropolone ring.

Lewis Acids : Milder conditions can be achieved using Lewis acids like boron tribromide (BBr₃) or aluminum chloride (AlCl₃) in anhydrous solvents such as methylene (B1212753) chloride. These reagents can facilitate demethylation at or below room temperature.

Deuteration Methodologies for 3-Demethyl Colchicine-d3 (B562005)

Once 3-demethyl colchicine is obtained, the next step is the introduction of a deuterium (B1214612) label to produce 3-Demethyl Colchicine-d3. This isotopically labeled standard is essential for its use in quantitative analysis by mass spectrometry. The "-d3" designation indicates the replacement of three specific hydrogen atoms with deuterium.

Based on the chemical name provided by suppliers, (S)-N-(3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3, the deuterium atoms are located on the methyl group of the N-acetyl moiety at the C-7 position.

The synthesis of this specific deuterated compound involves the following conceptual steps:

Deacetylation of Colchicine: The starting material, colchicine, is first deacetylated at the C-7 amino group to yield N-deacetylcolchicine.

Demethylation: The resulting N-deacetylcolchicine undergoes selective demethylation at the C-3 position to produce N-deacetyl-3-demethylcolchicine.

Re-acetylation with a Deuterated Reagent: The final step is the re-acetylation of the C-7 amino group using a deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride. This reaction specifically introduces the trideuterated acetyl group (-COCD₃) to form the final product, 3-Demethyl Colchicine-d3.

This multi-step process ensures the precise placement of the deuterium label on the N-acetyl group, a position that is generally stable during metabolic analysis, making it an ideal internal standard.

Microbial Biotransformation for Demethylation of Colchicine

As an alternative to the harsh conditions and potential lack of specificity in chemical synthesis, microbial biotransformation has emerged as a highly effective method for producing 3-demethyl colchicine. This "green chemistry" approach utilizes the metabolic machinery of microorganisms to perform highly specific chemical reactions.

Role of Specific Bacterial Strains (e.g., Bacillus endophyticus, Bacillus megaterium)

Research has identified several bacterial strains capable of regioselectively demethylating colchicine at the C-3 position. Among the most effective are species from the Bacillus genus.

Bacillus megaterium : This bacterium is well-documented for its ability to perform region-specific demethylation of colchicine. nih.gov Strains like Bacillus megaterium ACBT03 have been shown to efficiently convert colchicine to 3-demethyl colchicine. marquette.edu Studies have demonstrated that wild strains may initially show poor conversion rates (20-25%), but these can be significantly improved through enrichment cultures where the bacteria are adapted to grow in high concentrations of colchicine. marquette.edu This adaptation can lead to mutant strains with enhanced biotransformation capabilities, achieving conversion rates of approximately 55% even at high substrate concentrations. marquette.edu

Bacillus endophyticus : A novel strain of Bacillus endophyticus, isolated from the rhizospheric soils of Gloriosa superba (a plant that naturally produces colchicine), has also been identified as a potent agent for this biotransformation. nih.gov This strain was capable of demethylating colchicine with high efficiency, achieving a production of around 72% of 3-demethyl colchicine. nih.gov Like B. megaterium, its effectiveness was enhanced by enriching the culture over several generations in the presence of increasing colchicine concentrations. nih.gov

| Bacterial Strain | Key Findings | Reported Yield/Conversion | Reference |

|---|---|---|---|

| Bacillus megaterium ACBT03 | Mutant strain developed through enrichment culture showed significantly improved demethylation potential. Process was successfully scaled up to a 70-liter fermenter. | ~55% conversion of colchicine to 3-demethyl colchicine. | marquette.edu |

| Bacillus endophyticus PC | Isolated from rhizospheric soils of Gloriosa superba. Showed high tolerance and notable demethylation activity after enrichment. | ~71.97% production of 3-demethyl colchicine. | nih.gov |

Enzymatic Mechanisms in Microbial Demethylation (e.g., P450 BM-3 monooxygenase)

The remarkable specificity of this microbial transformation is attributed to a particular class of enzymes. The key enzymatic player in the C-3 demethylation of colchicine by Bacillus species is the P450 BM-3 monooxygenase (also known as CYP102A1). nih.gov

This enzyme is a flavocytochrome, a self-sufficient P450 enzyme that contains both a monooxygenase and a reductase domain in a single polypeptide chain. acs.org The P450 BM-3 from Bacillus megaterium shares similarities with the human CYP3A4 enzyme, which is also involved in the metabolism of colchicine in the liver. marquette.eduacs.org

Studies on B. endophyticus and B. megaterium have revealed interesting cellular changes in response to colchicine exposure. The presence of the substrate appears to induce structural and metabolic shifts in the bacteria, including an increase in polyhydroxybutyrate (B1163853) (PHB) rich inclusion bodies. nih.govmarquette.edu It is suggested that these PHB bodies may play a role in activating the P450 BM-3 enzyme, possibly by providing the necessary redox potential for the demethylation reaction to occur, thus initiating the biotransformation process. nih.gov

Advanced Analytical Methodologies for the Characterization and Quantification of 3 Demethyl Colchicine D3

Role as Analytical Reference Standard and Internal Standard in Quantitative Assays

3-Demethyl Colchicine-d3 (B562005) is essential as a high-quality analytical reference standard. aquigenbio.com It plays a crucial role in the development and validation of analytical methods, particularly for quality control (QC) applications and in the submission of Abbreviated New Drug Applications (ANDAs). aquigenbio.com As a reference standard, it provides a benchmark for the identification and quantification of its non-labeled counterpart, 3-demethyl colchicine (B1669291).

Furthermore, the deuterated form, 3-Demethyl Colchicine-d3, is widely employed as an internal standard in quantitative assays. mdpi.comresearchgate.netresearchgate.net In bioanalytical methods, such as those utilizing liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for correcting variations in sample preparation and instrument response. researchgate.netresearchgate.net The addition of a known quantity of 3-Demethyl Colchicine-d3 to a sample allows for more accurate and precise quantification of the target analyte, colchicine or its metabolites, by accounting for potential losses during extraction and fluctuations in ionization efficiency. mdpi.comresearchgate.netresearchgate.net The stable isotope-labeled internal standard co-elutes with the analyte but is distinguishable by its higher mass, ensuring reliable quantification even at low concentrations. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Isotopic Confirmation and Molecular Weight Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the definitive characterization of 3-Demethyl Colchicine-d3. mdpi.com It provides highly accurate mass measurements, enabling the confirmation of the molecular formula and the determination of the precise molecular weight. mdpi.com For 3-Demethyl Colchicine-d3, the expected molecular weight is approximately 388.43 g/mol . pharmaffiliates.com

Analysis of Isotopic Patterns in Deuterated Compounds

A key feature of HRMS is its ability to resolve and analyze the isotopic patterns of molecules. epj-conferences.org In the case of 3-Demethyl Colchicine-d3, the presence of three deuterium (B1214612) atoms results in a distinct isotopic distribution compared to the non-deuterated compound. epj-conferences.org The mass spectrum will show a characteristic pattern of ion signals corresponding to the different isotopologues, which arise from the natural abundance of isotopes like carbon-13 in addition to the incorporated deuterium. epj-conferences.org Analyzing the relative intensities of these isotopic peaks allows for the confirmation of the number of deuterium atoms incorporated into the molecule. epj-conferences.orgresearchgate.net

Mass Spectrometry (MS/MS) for Structural Elucidation of Demethylated Metabolites

Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites, including demethylated forms of colchicine. mdpi.comnih.gov In an MS/MS experiment, the precursor ion of interest (in this case, the molecular ion of 3-Demethyl Colchicine-d3) is selected and fragmented. The resulting product ions provide a fragmentation fingerprint that is characteristic of the molecule's structure. researchgate.netresearchgate.net By comparing the fragmentation pattern of 3-Demethyl Colchicine-d3 to that of its non-deuterated analog and other related colchicine metabolites, the site of demethylation can be confirmed. nih.govuni-saarland.de This technique is crucial for distinguishing between different isomers, such as 2-demethyl and 3-demethyl colchicine. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Deuteration Site Verification

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules, including the verification of deuteration sites in isotopically labeled compounds. nih.gov

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton (¹H) NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. aquigenbio.com In the ¹H NMR spectrum of 3-Demethyl Colchicine-d3, the key observation would be the absence of the signal corresponding to the methyl protons at the 3-position, which would be present in the spectrum of colchicine. Furthermore, the integration of the remaining proton signals would be consistent with the proposed structure. The deuteration at the acetamide (B32628) group would result in the disappearance or significant reduction of the corresponding proton signal. aquigenbio.com

High-Performance Liquid Chromatography (HPLC) with Photodiode Array (PDA) Detection for Purity and Retention Time Analysis

High-Performance Liquid Chromatography (HPLC) coupled with a Photodiode Array (PDA) detector is a cornerstone technique for assessing the chemical purity and verifying the retention time of 3-Demethyl Colchicine-d3. This method separates the compound from potential impurities, including its non-deuterated counterpart, synthetic precursors, or degradation products. The PDA detector provides spectral information across a range of wavelengths, which aids in peak identification and purity assessment.

Purity analysis by HPLC-PDA is a critical quality control step, ensuring that the isotopic enrichment does not compromise the chemical integrity of the molecule. Purity levels for 3-Demethyl Colchicine are often expected to be high, with studies on the non-deuterated analogue reporting purities of 98.71% by HPLC. tandfonline.com For the deuterated standard, purity is typically verified to be greater than 95% to ensure its suitability for quantitative applications.

The retention time is a characteristic parameter for a compound under a specific set of chromatographic conditions. Consistent retention time provides a preliminary identification and indicates the stability and reproducibility of the analytical method. HPLC methods for colchicinoids, including 3-Demethyl Colchicine, commonly employ reverse-phase chromatography. brieflands.com A C18 column is frequently used, providing effective separation based on the compound's hydrophobicity. brieflands.com Gradient elution, where the mobile phase composition is changed over the course of the analysis, is often necessary to achieve optimal resolution of all components in the sample mixture. brieflands.com

A typical HPLC-PDA method involves a gradient system moving from a highly aqueous mobile phase to one with a high concentration of an organic solvent like acetonitrile (B52724) or methanol. brieflands.com The addition of modifiers such as formic acid helps to control the ionization state of the analyte and improve peak shape. Detection is often performed at a wavelength where the analyte exhibits maximum absorbance, such as 245 nm for colchicinoids, to ensure high sensitivity. brieflands.com

Table 1: Example HPLC-PDA Parameters for Purity Analysis of Colchicinoids

| Parameter | Condition |

| Chromatographic Column | EC Nucleodur C18 (4.6 mm × 250 mm, 5 µm) brieflands.com |

| Mobile Phase | Gradient of Acetonitrile and Water brieflands.com |

| Flow Rate | 1.0 mL/min brieflands.com |

| Detection | PDA at 245 nm brieflands.com |

| Column Temperature | 25°C brieflands.com |

| Injection Volume | 20 µL brieflands.com |

| Example Gradient | A gradient from 10% acetonitrile to 100% acetonitrile over 15 minutes can be employed. brieflands.com |

Applications in Analytical Method Development and Validation for Biological Matrices (Non-Human)

3-Demethyl Colchicine-d3 serves a crucial role as an internal standard (IS) in the development and validation of quantitative bioanalytical methods, particularly those using liquid chromatography-mass spectrometry (LC-MS). lcms.cz The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry because it closely mimics the analyte's chemical and physical properties during sample extraction, chromatographic separation, and ionization. lcms.czresearchgate.net

In the analysis of non-human biological matrices, such as rat bone or minipig plasma, significant matrix effects can occur. nih.govnih.gov These effects, caused by other endogenous components of the sample, can suppress or enhance the ionization of the target analyte, leading to inaccurate quantification. Because 3-Demethyl Colchicine-d3 has nearly identical extraction recovery and chromatographic behavior to the non-labeled 3-Demethyl Colchicine, it can effectively compensate for these variations. lcms.cz

Method development involves optimizing sample preparation techniques, such as liquid-liquid extraction or solid-phase extraction, and chromatographic conditions to achieve reliable detection of the analyte. nih.govnih.gov A study on the determination of colchicine and its metabolites in postmortem rat bone utilized ultra-high performance liquid chromatography (UHPLC) with PDA detection, demonstrating the feasibility of analyzing these compounds in complex non-human tissues. nih.gov The method was validated for linearity, with a range of 10 to 2,000 ng/mL, and a limit of detection of 10 ng/mL for 3-demethyl colchicine. nih.gov

The validation of a bioanalytical method ensures its reliability for its intended purpose. Key validation parameters include linearity, accuracy, precision, selectivity, recovery, and stability. When using 3-Demethyl Colchicine-d3 as an internal standard for the quantification of 3-Demethyl Colchicine, the ratio of the analyte peak area to the IS peak area is plotted against the analyte concentration to generate a calibration curve. Validation studies for related compounds in non-human matrices have shown high precision, with coefficients of variation (CV) typically below 15%. nih.govnih.gov

Table 2: Typical Validation Parameters for a UHPLC-based Method in Non-Human Matrices

| Validation Parameter | Typical Acceptance Criteria/Finding |

| Linearity (r²) | >0.99 nih.gov |

| Range | 10 - 2,000 ng/mL (in rat bone extract) nih.gov |

| Limit of Detection (LOD) | 10 ng/mL (for 3-demethyl colchicine) nih.gov |

| Precision (CV%) | <20% for LLOQ, <15% for other concentrations. nih.gov A study on colchicine in minipigs reported CVs <9.4%. nih.gov |

| Accuracy | Within ±15% of the nominal concentration (±20% at LLOQ). A study on colchicine in minipigs reported accuracy with a CV <9.4%. nih.gov |

| Analyte Recovery | The majority (>95%) of each analyte was recovered after 15 minutes of extraction from rat bone. nih.gov |

| Selectivity | No significant interfering peaks from the biological matrix at the retention times of the analyte and internal standard. nih.gov |

Role in Metabolic Research and Biotransformation Pathways

3-Demethyl Colchicine (B1669291) as a Key Colchicine Metabolite

Colchicine undergoes metabolism in the liver, where it is demethylated into two primary metabolites, 2-O-demethylcolchicine (2-DMC) and 3-O-demethylcolchicine (3-DMC), and a minor metabolite, 10-O-demethylcolchicine. fda.govdrugbank.com In vitro studies with human liver microsomes have confirmed that the formation of 2-DMC and 3-DMC is a key part of colchicine's metabolic pathway. fda.govsvelic.se Although these metabolites are considered major, their plasma levels are typically less than 5% of the parent drug. drugbank.com 3-Demethylcolchicine is recognized as an active metabolite of colchicine. caymanchem.com

Application of 3-Demethyl Colchicine-d3 (B562005) as a Metabolic Tracer

3-Demethyl Colchicine-d3 is the deuterated analogue of 3-Demethyl Colchicine, a metabolite of colchicine. The inclusion of deuterium (B1214612) (a stable, heavy isotope of hydrogen) into the molecule allows it to be used as an internal standard for precise quantification in biological samples through mass spectrometry and liquid chromatography. veeprho.com This makes it a critical tool for metabolic tracing and pharmacokinetic studies, enabling researchers to follow the metabolic fate of colchicine with high accuracy. veeprho.comclearsynth.com

The use of isotopically labeled compounds like 3-Demethyl Colchicine-d3 is crucial for in vitro metabolic studies. For instance, in vitro experiments using human liver microsomes are fundamental in identifying the specific enzymes responsible for metabolizing a drug. fda.gov Studies have utilized such systems to confirm that the demethylation of colchicine is a primary metabolic route. caymanchem.commdpi.com The ability to distinguish the labeled metabolite from endogenous compounds allows for clear and precise tracking of the demethylation process. acs.org Research using recombinant CYP enzymes has further elucidated the specific roles of different enzymes in colchicine's metabolism. mdpi.com

One study found that while CYP3A4 is the major enzyme for colchicine demethylation, CYP1A1 also participates in this metabolic process. mdpi.com The use of specific inhibitors in these in vitro systems, such as α-naphthoflavone for CYP1A1, can help quantify the contribution of individual enzymes to the formation of demethylated metabolites. mdpi.com

In non-human in vivo studies, labeled compounds like 3-Demethyl Colchicine-d3 are essential for understanding the complete pharmacokinetic profile of a drug. Animal models, such as rats, are often used to investigate drug metabolism and distribution. nih.govingentaconnect.com For example, studies in rats have explored the effects of colchicine on various hepatic enzymes. ingentaconnect.com In one such study, treatment of hepatoma-bearing rats with colchicine was found to affect the distribution of isotope-labeled water and other markers in the tumors, suggesting an impact on circulation within the hepatomas. nih.gov The use of deuterated standards like Colchicine-d6 ensures accurate quantification of the parent drug and its metabolites in biological samples from these animal studies. veeprho.com

Tracing Demethylation Pathways in In Vitro Systems

Enzymatic Mechanisms of Demethylation Affecting Colchicine Analogues

The biotransformation of colchicine is primarily carried out by enzymes in the liver. njmonline.nlnih.gov The process of demethylation, which involves the removal of a methyl group, is a key step in its metabolism. drugbank.comnih.gov This reaction is catalyzed by specific enzymes that determine the rate and site of metabolic conversion.

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of drugs, including colchicine. nih.govmedsafe.govt.nz Specifically, CYP3A4 has been identified as the major enzyme responsible for the demethylation of colchicine into its main metabolites, 3-DMC and 2-DMC. fda.govdrugbank.comsvelic.se This has been confirmed through in vitro studies using human liver microsomes. fda.govnjmonline.nl The significant role of CYP3A4 means that co-administration of colchicine with drugs that inhibit this enzyme can lead to increased colchicine concentrations and potential toxicity. medsafe.govt.nzeijppr.com

More recent research has also implicated another P450 enzyme, CYP1A1, in the metabolism of colchicine. nih.govresearchgate.net Studies have shown that CYP1A1 is involved in the demethylation of colchicine and that inhibiting this enzyme can affect colchicine-induced hepatotoxicity in mouse models. nih.govresearchgate.netnih.gov While CYP3A4 is considered the primary metabolic enzyme, the involvement of CYP1A1 highlights the complexity of colchicine's biotransformation. mdpi.comnih.gov

Table 1: Key Cytochrome P450 Enzymes in Colchicine Demethylation

| Enzyme | Role in Colchicine Metabolism | Research Findings |

|---|---|---|

| CYP3A4 | Major enzyme responsible for the demethylation to 2-O-demethylcolchicine and 3-O-demethylcolchicine. fda.govdrugbank.comsvelic.se | Identified as the primary isoform for colchicine demethylation in human liver microsomes. drugbank.comnjmonline.nl Inhibition of CYP3A4 significantly increases colchicine plasma levels. medsafe.govt.nzeijppr.com |

| CYP1A1 | Participates in the demethylation of colchicine. mdpi.com | Found to be involved in colchicine metabolism and its associated hepatotoxicity. nih.govresearchgate.netnih.gov Inhibition of CYP1A1 was shown to alleviate colchicine-induced liver injury in mice. researchgate.netnih.gov |

The demethylation of colchicine is a regiospecific reaction, meaning it occurs at a specific position on the molecule. The formation of 3-demethylcolchicine indicates a preferential enzymatic attack at the C3 position of the tropolone (B20159) ring. researchgate.netresearchgate.net Chemical synthesis methods to achieve this specific demethylation often require carefully controlled conditions to avoid side reactions.

In biological systems, this regiospecificity is dictated by the active site of the metabolizing enzyme. Studies involving microbial transformation have shown that enzymes from organisms like Bacillus megaterium, specifically the P450 BM-3 monooxygenase, can perform this C3-demethylation with high specificity. researchgate.netresearchgate.net This bacterial enzyme shares similarities with the human CYP3A4 enzyme. researchgate.net The precise orientation of the colchicine molecule within the enzyme's active site exposes the C3-methoxy group to the catalytic center, leading to its selective removal. While chemical methods for demethylation can produce a mixture of derivatives, the enzymatic process is highly controlled, yielding the specific 3-demethylated metabolite. researchgate.net

Cytochrome P450-Mediated Demethylation (CYP3A4, CYP1A1)

Comparative Metabolic Stability Studies of Deuterated Versus Non-Deuterated Analogues

The strategic replacement of hydrogen with its stable, non-radioactive isotope, deuterium, at specific molecular positions can significantly alter a drug's metabolic fate. This approach, known as deuteration, is a key area of investigation in pharmaceutical research, aiming to improve the pharmacokinetic profiles of therapeutic agents. The compound 3-Demethyl Colchicine-d3 serves as a pertinent example in the study of how isotopic substitution can influence metabolic stability, particularly when compared to its non-deuterated counterpart, 3-Demethyl Colchicine.

Impact of Deuteration on Carbon-Deuterium Bond Stability

The foundational principle behind the enhanced metabolic stability of deuterated compounds lies in the inherent strength of the carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. musechem.cominformaticsjournals.co.in The mass of a deuterium atom is approximately twice that of a hydrogen atom, which results in a lower vibrational frequency and zero-point energy for the C-D bond. acs.org Consequently, a higher activation energy is required to cleave a C-D bond, making it more resistant to enzymatic cleavage, particularly by oxidative enzymes like the cytochrome P450 (CYP450) family. musechem.comtandfonline.com This phenomenon is quantified by the Deuterium Kinetic Isotope Effect (DKIE), which is the ratio of the rate of C-H bond cleavage to that of C-D bond cleavage (kH/kD). musechem.com A DKIE value greater than 1 indicates that the C-D bond is more stable and is broken at a slower rate. musechem.com The magnitude of the DKIE can vary depending on the specific metabolic reaction and the enzyme involved, but it is often a key factor in slowing down drug metabolism. musechem.comtandfonline.com

Effects on Metabolic Turnover and Exposure in Preclinical Models

In a study involving a deuterated analogue of another compound, the intrinsic clearance (CLint) in rat and human liver microsomes was significantly lower for the deuterated version compared to its non-deuterated counterpart, with a corresponding kinetic isotope effect (KH/KD) of approximately 2. researchgate.net This led to a 35% higher maximum plasma concentration (Cmax) and a 102% increase in AUC in rats following oral administration. researchgate.net Such findings in preclinical models highlight the potential of deuteration to improve a drug's pharmacokinetic profile. researchgate.netscienceopen.com However, it is also important to consider the possibility of "metabolic switching," where blocking one metabolic pathway through deuteration may lead to an increase in metabolism through alternative routes. musechem.comtandfonline.com

Interactive Table: Hypothetical Comparative Pharmacokinetic Parameters

| Parameter | 3-Demethyl Colchicine | 3-Demethyl Colchicine-d3 | Fold Change |

|---|---|---|---|

| t1/2 (h) | X | >X | Increased |

| AUC (ng·h/mL) | Y | >Y | Increased |

| CL (L/h/kg) | Z |

This table presents a hypothetical scenario based on general principles of drug deuteration and requires specific experimental data for validation.

Glucuronidation and Other Phase II Metabolic Pathways of Demethylated Colchicine Analogues

Following Phase I metabolism, which often involves reactions like demethylation, drug metabolites can undergo Phase II conjugation reactions to increase their water solubility and facilitate their excretion from the body. nih.gov For demethylated colchicine analogues such as 3-Demethyl Colchicine, a principal Phase II pathway is glucuronidation. nih.govresearchgate.net

Mechanistic and Cellular Studies of 3 Demethyl Colchicine D3 in Vitro and Preclinical

Tubulin Binding and Microtubule Dynamics Disruption

3-Demethyl colchicine-d3 (B562005), a deuterated analog of a colchicine (B1669291) metabolite, primarily exerts its biological effects by interacting with tubulin, the fundamental protein component of microtubules. This interaction disrupts the dynamic nature of microtubules, which is crucial for a variety of cellular processes, most notably mitosis. The core mechanism involves the binding of the compound to tubulin, which in turn inhibits the formation of microtubules.

Inhibition of Tubulin Polymerization

The principal mechanism of action for 3-demethyl colchicine-d3 is the inhibition of tubulin polymerization. By binding to tubulin, it prevents the assembly of these proteins into microtubules, which are essential for cell division. This disruption of microtubule dynamics ultimately leads to the inhibition of mitosis. While specific studies on the d3-labeled variant are limited, the mechanism is understood to be analogous to that of colchicine and its other derivatives. These compounds bind to the β-subunit of tubulin at the interface with the α-tubulin subunit. nih.govmdpi.com This binding induces a conformational change in the tubulin dimer, resulting in a curved structure that is unable to incorporate into the growing microtubule lattice, thereby preventing its assembly. nih.gov

Induction of Abnormal Microtubule Polymerization (if observed for d3)

Currently, there is no specific information available in the reviewed literature that details the induction of abnormal microtubule polymerization by 3-demethyl colchicine-d3. The primary observed effect of colchicine and its analogs is the inhibition of polymerization rather than the formation of abnormal microtubule structures. nih.govnih.gov

Cellular Cycle Modulation and Apoptosis Induction in Cell Lines

The disruption of microtubule dynamics by 3-demethyl colchicine-d3 directly impacts the cell cycle, leading to cell cycle arrest and the subsequent induction of apoptosis, or programmed cell death.

Effects on Cell Viability and Proliferation in Cancer Cell Lines (e.g., A549, MCF-7, LoVo)

In vitro studies have demonstrated the significant antiproliferative activity of 3-demethyl colchicine against various human cancer cell lines. The deuterated form, 3-demethyl colchicine-d3, is utilized in research to trace metabolic pathways and study cellular processes, and its biological activity is expected to mirror that of the unlabeled compound.

Studies on the non-deuterated form, 3-demethyl colchicine, have shown potent cytotoxic effects. For instance, research on colchicine derivatives has consistently included A549 (human lung adenocarcinoma), MCF-7 (human breast adenocarcinoma), and LoVo (human colon adenocarcinoma) cell lines to evaluate antiproliferative activity. nih.govnih.gov One study reported the following IC50 values for a compound closely related to 3-demethyl colchicine, demonstrating its selective cytotoxicity towards cancer cells over normal cells.

| Cell Line | Cell Type | IC50 (µM) |

|---|---|---|

| A549 | Human Lung Adenocarcinoma | 0.75 |

| MCF-7 | Human Breast Adenocarcinoma | 1.20 |

| LoVo | Human Colon Adenocarcinoma | 0.95 |

| BALB/3T3 | Normal Murine Embryonic Fibroblast | >10 |

These findings highlight the compound's potential to inhibit the proliferation of various cancer cells. The mechanism behind this is the induction of cell cycle arrest, typically at the G2/M phase, which is a direct consequence of microtubule disruption. journalagent.com

Role in Inducing Apoptosis Markers

The antiproliferative effects of colchicine derivatives, including by extension 3-demethyl colchicine-d3, are closely linked to the induction of apoptosis. Treatment with these compounds leads to a dose-dependent increase in apoptosis markers in cancer cell lines. The process of mitotic arrest triggered by microtubule disruption is a key signal for the initiation of the apoptotic cascade. nih.gov

Key molecular markers and events in this process include:

Caspase Activation: The disruption of mitosis can lead to the activation of key executioner caspases, such as caspase-3 and caspase-9, which are central to the apoptotic process. nih.gov

PARP Cleavage: Activated caspases cleave poly (ADP-ribose) polymerase (PARP), a hallmark of apoptosis. oncotarget.com

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins is often shifted in favor of apoptosis. nih.gov

Modulation of Inflammatory Pathways in Preclinical Models

Beyond its antiproliferative effects, 3-demethyl colchicine and its derivatives are known to modulate inflammatory pathways. caymanchem.com This is a well-established property of colchicine itself, which is used in the treatment of inflammatory diseases like gout. The anti-inflammatory actions are, in part, linked to the disruption of microtubule-dependent processes in immune cells.

A key mechanism is the inhibition of the NLRP3 inflammasome assembly. This multi-protein complex is crucial for the activation of interleukin-1β (IL-1β), a potent pro-inflammatory cytokine. By inhibiting microtubule formation, 3-demethyl colchicine can impede the assembly and activation of the NLRP3 inflammasome, thereby reducing the production and release of IL-1β. This has been demonstrated in preclinical models where colchicine derivatives have been shown to reduce inflammatory responses. For example, 3-demethyl colchicine has been shown to inhibit carrageenan-induced paw edema in rats, a common preclinical model of inflammation. caymanchem.com

Inhibition of NLRP3 Inflammasome Activation

The NLRP3 inflammasome is a multi-protein complex in the innate immune system that, when activated by danger signals, triggers the maturation and release of pro-inflammatory cytokines, particularly interleukin-1β (IL-1β) and IL-18. nih.gov This process is central to the inflammatory response in various diseases. nih.gov

3-Demethyl Colchicine-d3 demonstrates anti-inflammatory effects by inhibiting the assembly of the NLRP3 inflammasome. This inhibition curtails the activation of caspase-1, a crucial enzyme that processes pro-IL-1β into its active, secreted form. nih.gov The mechanism is believed to be linked to the compound's primary action of disrupting microtubule dynamics, as an intact microtubule network is important for the assembly and activation of the NLRP3 inflammasome. frontiersin.org By interfering with microtubule polymerization, 3-Demethyl Colchicine-d3 indirectly prevents the aggregation of the inflammasome components, thereby suppressing the inflammatory cascade. mdpi.com

Studies on colchicine, the parent compound, have shown that it can mitigate inflammation by inhibiting NLRP3 oligomerization, which in turn reduces the production of IL-1β and IL-18. mdpi.com This effect is a key aspect of its therapeutic action in conditions like gout, which is characterized by an inflammatory response to monosodium urate (MSU) crystals, a known activator of the NLRP3 inflammasome. nih.gov The deuterated derivative, 3-Demethyl Colchicine-d3, is utilized in research to trace these metabolic and inhibitory pathways with greater stability.

Reduction of Pro-inflammatory Cytokines

Consistent with its role in inhibiting the NLRP3 inflammasome, 3-Demethyl Colchicine-d3 is effective in reducing the levels of pro-inflammatory cytokines. A primary consequence of NLRP3 inflammasome inhibition is the decreased production and release of active IL-1β. mdpi.com IL-1β is a potent pyrogen and a key mediator of inflammation, orchestrating a cascade of events including the induction of other inflammatory cytokines and chemokines like IL-6 and IL-8. nih.govgoogle.com

In preclinical models, administration of colchicine derivatives has been shown to significantly lower the levels of these pro-inflammatory cytokines. For instance, in studies mimicking inflammatory conditions, treatment with these compounds leads to a measurable decrease in circulating IL-1β and other downstream inflammatory markers. mdpi.com This reduction in cytokine levels is a direct outcome of the compound's ability to disrupt the microtubule network, thereby preventing the cellular machinery from assembling the inflammasome and releasing these potent signaling molecules. frontiersin.org The anti-inflammatory properties of 3-Demethyl Colchicine-d3 make it a valuable tool for studying inflammatory diseases such as gout and familial Mediterranean fever.

Structure-Activity Relationship (SAR) Studies of 3-Demethyl Colchicine-d3 Compared to Colchicine and its Derivatives

The biological activity of colchicine and its analogs is intricately linked to their three-ring structure: a trimethoxyphenyl A ring, a seven-membered B ring with an acetamido group, and a tropolone (B20159) C ring. researchgate.net Modifications to any of these rings can significantly alter the compound's potency, toxicity, and metabolic stability. researchgate.netnih.gov

Influence of Demethylation and Deuteration on Biological Activity Profile

Demethylation: The removal of the methyl group from the C-3 position of the A ring to form 3-demethyl colchicine (also known as O-demethylcolchicine) is a key metabolic transformation. nih.gov This modification can influence the molecule's interaction with its biological targets. While the trimethoxy A ring is crucial for binding to tubulin, the specific contribution of the C-3 methoxy (B1213986) group is a subject of detailed structure-activity relationship (SAR) studies. researchgate.net The resulting hydroxyl group from demethylation can alter the compound's polarity and potential for hydrogen bonding, which may affect its binding affinity and pharmacokinetic properties. acs.org For instance, 3-demethylthiocolchicine, a related analog, demonstrates similar anti-inflammatory and microtubule-binding effects as colchicine but with reportedly lower toxicity. medchemexpress.com

Deuteration: The introduction of deuterium (B1214612) atoms at the acetyl group (forming the -d3 variant) is a strategic modification primarily aimed at improving metabolic stability. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, making the compound more resistant to metabolic breakdown by enzymes. This enhanced stability makes 3-Demethyl Colchicine-d3 a valuable tool for in vivo tracer studies and pharmacokinetic research, allowing for a clearer understanding of the drug's distribution, metabolism, and excretion without the confounding effects of rapid metabolism.

Comparative Analysis of Biological Potency (e.g., IC50 values in in vitro assays)

The antiproliferative activity of colchicine derivatives is a key measure of their biological potency, often expressed as the half-maximal inhibitory concentration (IC50). These values are typically determined against various cancer cell lines.

While specific IC50 data for 3-Demethyl Colchicine-d3 is limited in publicly accessible literature, studies on its non-deuterated counterpart and other derivatives provide insight into its expected potency. For example, 3-Demethyl Colchicine has shown significant antiproliferative activity. One study reported the following IC50 values for the non-deuterated compound against several human cancer cell lines:

| Cell Line | Cancer Type | IC50 (µM) |

| A549 | Lung Adenocarcinoma | 0.75 |

| MCF-7 | Breast Adenocarcinoma | 1.20 |

| LoVo | Colon Adenocarcinoma | 0.95 |

| BALB/3T3 | Normal Fibroblast (Control) | >10 |

| This interactive data table is based on available research for 3-Demethyl Colchicine. |

The data indicates selective cytotoxicity towards cancer cells over normal cells. SAR studies on a wide range of colchicine derivatives have shown that even minor structural changes can lead to significant differences in IC50 values. nih.govacs.org For example, modifications at the C-7 and C-10 positions have been extensively explored to develop derivatives with improved therapeutic indices. researchgate.netnih.gov The potency of these compounds is generally correlated with their ability to inhibit tubulin polymerization. acs.org

Molecular Docking Studies for Tubulin Interaction (if available for d3)

Molecular docking studies are computational methods used to predict the binding orientation and affinity of a small molecule to its protein target. For colchicine and its derivatives, the target is the colchicine binding site on the β-subunit of the tubulin dimer. acs.orgresearchgate.net

Docking simulations of various derivatives have helped to rationalize the observed SAR. For example, modifications that enhance the interactions with key amino acid residues, such as Cys241, can improve binding affinity and, consequently, biological activity. researchgate.net The removal of the 3-methyl group in 3-Demethyl Colchicine would likely alter the electronic and steric interactions within this binding pocket. The resulting hydroxyl group could potentially form new hydrogen bonds with nearby residues, which could either increase or decrease binding affinity depending on the specific geometry. Computational models are essential for exploring these possibilities and guiding the design of new, more potent, and selective tubulin inhibitors. researchgate.netfrontiersin.org

Applications in Pharmaceutical Research and Development Non Clinical

Development of Deuterated Analogues as Research Probes

The strategic replacement of hydrogen with its stable, heavy isotope, deuterium (B1214612), a process known as deuteration, has become a valuable tool in pharmaceutical research. nih.gov This subtle structural modification can significantly alter the pharmacokinetic profile of a drug, primarily by slowing down its metabolism. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a higher activation energy required for bond cleavage, particularly in oxidation reactions. bioscientia.de This "kinetic isotope effect" can result in a longer biological half-life and prolonged drug action. informaticsjournals.co.in

In the context of 3-Demethyl Colchicine-d3 (B562005), the introduction of three deuterium atoms creates a labeled version of 3-Demethyl Colchicine (B1669291), a known metabolite of Colchicine. pharmaffiliates.com This deuterated analogue serves as an invaluable research probe. Its primary utility lies in its application as an internal standard for analytical method development and validation, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) based assays. aquigenbio.com The use of a stable isotope-labeled internal standard like 3-Demethyl Colchicine-d3 is crucial for accurately quantifying the levels of the unlabeled analyte (3-Demethyl Colchicine) in complex biological matrices, correcting for variations in sample preparation and instrument response.

The development of such deuterated probes is a key step in understanding the metabolic fate of parent drugs like Colchicine. By providing a precise and reliable method for metabolite quantification, researchers can gain deeper insights into the drug's absorption, distribution, metabolism, and excretion (ADME) properties. informaticsjournals.co.in

Table 1: Properties of 3-Demethyl Colchicine-d3

| Property | Value |

| Chemical Name | (S)-N-(3-Hydroxy-1,2,10-trimethoxy-9-oxo-5,6,7,9-tetrahydrobenzo[a]heptalen-7-yl)acetamide-2,2,2-d3 aquigenbio.com |

| CAS Number | 1314417-96-3 pharmaffiliates.com |

| Molecular Formula | C₂₁H₂₀D₃NO₆ pharmaffiliates.com |

| Molecular Weight | 388.43 g/mol pharmaffiliates.com |

| Appearance | Yellow Solid |

| Storage | 2-8°C Refrigerator pharmaffiliates.com |

Use in Drug Metabolism and Pharmacokinetic (DMPK) Studies in Non-Human Models

3-Demethyl Colchicine-d3 plays a critical role in non-clinical Drug Metabolism and Pharmacokinetic (DMPK) studies. These studies are fundamental to the drug development process, providing essential information about how a potential drug is processed by a living organism. The use of deuterated compounds in this context offers several advantages. nih.gov

The primary application of 3-Demethyl Colchicine-d3 in DMPK studies is as a labeled internal standard for the quantification of its non-deuterated counterpart, 3-Demethyl Colchicine, which is a major metabolite of Colchicine. drugbank.com The liver is the primary site of Colchicine metabolism, where it undergoes demethylation by cytochrome P450 enzymes, particularly CYP3A4, to form metabolites such as 3-O-demethylcolchicine. drugbank.com

By employing 3-Demethyl Colchicine-d3 in preclinical models, researchers can accurately trace and quantify the formation of this specific metabolite. This is crucial for several reasons:

Understanding Metabolic Pathways: It helps to elucidate the primary metabolic pathways of Colchicine and identify the key enzymes involved. drugbank.com

Assessing Metabolic Stability: The rate of formation of metabolites like 3-Demethyl Colchicine provides an indication of the metabolic stability of the parent drug. acs.org

Investigating Drug-Drug Interactions: DMPK studies can assess how co-administered drugs might affect the metabolism of Colchicine by inhibiting or inducing metabolic enzymes. drugbank.com

The use of stable isotope-labeled compounds like 3-Demethyl Colchicine-d3 is preferred over radio-labeled compounds in many instances due to safety and handling considerations. nih.gov The ability to precisely measure metabolite concentrations in various biological samples (e.g., plasma, urine, tissues) from non-human models provides a comprehensive pharmacokinetic profile, which is essential for predicting the drug's behavior in humans. medicinainterna.net.pe

Contribution to Understanding Colchicine Mechanism of Action

While 3-Demethyl Colchicine-d3 is primarily a tool for analytical and metabolic studies, its use contributes indirectly to a deeper understanding of Colchicine's mechanism of action. The principal mechanism of Colchicine involves its ability to bind to tubulin, the protein subunit of microtubules. nih.gov This binding disrupts microtubule polymerization, which is essential for various cellular processes, including mitosis, cell motility, and intracellular transport. nih.govwikipedia.org

By facilitating accurate quantification of Colchicine's metabolites, including 3-Demethyl Colchicine, the use of 3-Demethyl Colchicine-d3 helps to correlate the levels of the parent drug and its metabolites with their pharmacological effects. This is important because metabolites can sometimes have their own biological activity, which may be similar to, different from, or even antagonistic to the parent compound.

The study of Colchicine's metabolites is also relevant to understanding its anti-inflammatory effects. Colchicine is known to inhibit the activation of the NLRP3 inflammasome, a key component of the innate immune system that drives the production of the pro-inflammatory cytokine interleukin-1β. nih.gov By enabling precise pharmacokinetic modeling, the data generated using 3-Demethyl Colchicine-d3 can help researchers to determine whether the parent drug, its metabolites, or both are responsible for these anti-inflammatory actions at the molecular level.

Table 2: Key Cellular Effects of Colchicine

| Cellular Process | Effect of Colchicine |

| Microtubule Polymerization | Inhibition by binding to tubulin nih.gov |

| Mitosis | Arrests cells in metaphase nih.gov |

| Neutrophil Function | Inhibits activation, degranulation, and migration drugbank.comwikipedia.org |

| Inflammasome Activation | Inhibits the NLRP3 inflammasome complex nih.gov |

Role in the Discovery and Optimization of Colchicine Analogues with Modified Activity Profiles

The insights gained from DMPK studies utilizing 3-Demethyl Colchicine-d3 can inform the rational design and optimization of novel Colchicine analogues. A major limitation of Colchicine's therapeutic use is its narrow therapeutic window and potential for toxicity. google.com A key goal in medicinal chemistry is to develop analogues with improved efficacy, reduced toxicity, and better pharmacokinetic properties. nih.gov

Understanding the metabolism of Colchicine is crucial for this optimization process. For instance, if a particular metabolite is found to be responsible for toxicity, medicinal chemists can design new analogues that are less likely to be converted to that specific metabolite. Conversely, if a metabolite is found to contribute significantly to the desired therapeutic effect, analogues could be designed to favor its formation or to be more stable themselves.

The process of lead optimization often involves modifying the chemical structure of a compound to alter its metabolic fate. By providing a reliable method for quantifying metabolites, 3-Demethyl Colchicine-d3 supports the evaluation of these new chemical entities. Researchers can synthesize a series of novel Colchicine analogues and then use in vitro and in vivo models to assess their metabolic profiles. The data generated helps to establish structure-activity relationships (SAR) and structure-metabolism relationships (SMR), guiding the selection of the most promising candidates for further development. nih.gov

The development of new Colchicine derivatives is an active area of research, with the aim of creating compounds that retain the potent anti-mitotic and anti-inflammatory properties of Colchicine while being more suitable for applications such as cancer therapy. google.com The use of tools like 3-Demethyl Colchicine-d3 is integral to the preclinical assessment of these next-generation compounds.

Future Research Directions for 3 Demethyl Colchicine D3

Exploration of Novel Synthetic Pathways for Isotopic Labeling

The current synthesis of 3-Demethyl Colchicine-d3 (B562005) typically involves the demethylation of a colchicine (B1669291) precursor followed by the introduction of the deuterium (B1214612) label. acs.org Future research is geared towards developing more efficient, selective, and sustainable synthetic strategies.

One promising area is the exploration of chemoenzymatic methods . Utilizing purified enzymes or whole-cell biocatalysts could offer higher selectivity in the demethylation and labeling steps, reducing the need for protecting groups and minimizing hazardous reagents. The discovery of enzymes involved in colchicine biosynthesis, such as specific O-methyltransferases, opens the door to engineering these biocatalysts for the specific production of deuterated analogues. nih.gov

Another avenue is the advancement of catalytic H-D exchange reactions . While current methods exist, research into novel transition-metal catalysts (e.g., iridium or ruthenium-based) could provide milder reaction conditions and more precise control over the position of deuterium incorporation. mdpi.com The use of D2O as a green and inexpensive deuterium source is a key focus. mdpi.com

Furthermore, flow chemistry presents an opportunity to optimize the synthesis of 3-Demethyl Colchicine-d3. Continuous flow reactors can offer better control over reaction parameters, improve safety, and allow for easier scale-up of production, which is crucial for meeting the demands of extensive preclinical research.

| Synthetic Approach | Potential Advantages | Key Research Focus |

| Chemoenzymatic Synthesis | High selectivity, milder conditions, green chemistry. | Engineering of O-methyltransferases and other relevant enzymes. |

| Advanced Catalytic H-D Exchange | Precise label positioning, use of D2O as a deuterium source. | Development of novel, highly selective transition-metal catalysts. |

| Flow Chemistry | Enhanced process control, improved safety, scalability. | Adaptation of existing synthetic routes to continuous flow systems. |

Advanced Mechanistic Investigations in Complex Biological Systems (Non-Human)

The primary mechanism of action of colchicine and its analogues is the disruption of microtubule polymerization by binding to tubulin. 3-Demethyl Colchicine-d3 provides a unique tool to delve deeper into these mechanisms in complex non-human biological systems.

Future research will likely involve the use of 3-Demethyl Colchicine-d3 in proteomics-based studies to identify novel protein interaction partners beyond tubulin. By using the deuterated compound as a "bait" in pull-down assays followed by mass spectrometry, researchers can map out the broader cellular pathways affected by this class of molecules.

Another area of focus is the investigation of its effects on microtubule dynamics in specific cellular compartments and during different phases of the cell cycle . High-resolution live-cell imaging in non-human cell lines treated with 3-Demethyl Colchicine-d3 can provide unprecedented temporal and spatial information on its impact on the cytoskeleton. nih.govresearchgate.net The stability of the deuterium label ensures that the observed effects are from the compound itself and not from a metabolic by-product.

Furthermore, its role in modulating inflammatory pathways, such as the NLRP3 inflammasome , warrants more detailed investigation in non-human models of inflammatory diseases. nih.gov Using 3-Demethyl Colchicine-d3 as a tracer can help elucidate how the compound and its metabolites distribute within immune cells and interact with components of the inflammasome complex.

Development of Enhanced Analytical Techniques for Trace Analysis

The accurate quantification of 3-Demethyl Colchicine-d3 and its unlabeled counterparts at very low concentrations in complex biological matrices is crucial for detailed pharmacokinetic and mechanistic studies. Future research will focus on enhancing the sensitivity and specificity of analytical methods.

The development of hyphenated analytical techniques , such as advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, will continue to be a priority. researchgate.nettechnologynetworks.comijpsjournal.comnih.gov Innovations in ionization sources, such as nano-electrospray ionization, and mass analyzers, like Orbitrap and time-of-flight (TOF) systems, can provide higher resolution and sensitivity, enabling the detection of trace amounts of the compound and its metabolites. researchgate.netmdpi.com

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry imaging (MSI) is an emerging technique that could be applied to study the tissue and cellular distribution of 3-Demethyl Colchicine-d3. This would provide valuable spatial information on where the compound accumulates in preclinical animal models, linking its distribution to its pharmacological effects. encyclopedia.pub

Additionally, the development of novel sample preparation techniques that are more efficient and reduce matrix effects is an important area of research. This includes the exploration of new solid-phase extraction (SPE) materials and micro-extraction techniques that can selectively isolate colchicinoids from complex samples.

| Analytical Technique | Enhancement Focus | Application in 3-Demethyl Colchicine-d3 Research |

| LC-MS/MS | Higher sensitivity and resolution (e.g., Orbitrap, Q-TOF). | Ultra-trace quantification in pharmacokinetic studies. |

| MALDI-MSI | Improved spatial resolution and sensitivity. | Mapping of compound distribution in tissues of preclinical models. |

| Sample Preparation | Miniaturization and automation, novel extraction phases. | Increased accuracy and throughput of bioanalysis. |

Comparative Studies with Emerging Colchicine Analogues

The field of colchicine research is continually evolving, with the synthesis of numerous new analogues designed to have improved efficacy and reduced toxicity. mdpi.comqu.edu.qa Future research should include rigorous comparative studies of 3-Demethyl Colchicine-d3 with these emerging analogues.

Structure-Activity Relationship (SAR) studies will be essential to understand how modifications to the A, B, and C rings of the colchicine scaffold affect its biological activity. acs.orgacs.org By comparing the tubulin-binding affinity, anti-proliferative effects, and anti-inflammatory properties of 3-Demethyl Colchicine-d3 with a panel of new analogues, a more comprehensive understanding of the pharmacophore can be developed.

Comparative pharmacokinetic and metabolic profiling is another critical area. The use of 3-Demethyl Colchicine-d3 as an internal standard in studies of new analogues will ensure high-quality data. Comparing the metabolic stability and pathways of different analogues can help in the selection of candidates with more favorable drug-like properties.

The following table provides a hypothetical comparison of 3-Demethyl Colchicine-d3 with emerging analogues based on potential research findings.

| Compound | Modification | Relative Tubulin Binding Affinity | In Vitro Anti-inflammatory Activity (IC50) | Key Research Finding |

| 3-Demethyl Colchicine-d3 | C3-demethylation, d3-acetamido | 1.0 | 1.2 µM | Serves as a stable reference compound. |

| Analogue A | C10-thioether substitution | 1.5 | 0.8 µM | Increased lipophilicity may alter bioavailability. researcher.life |

| Analogue B | N-acyl group modification | 1.2 | 1.0 µM | Potential for reduced toxicity while maintaining activity. researcher.life |

| Analogue C | B-ring modification | 0.8 | 2.5 µM | B-ring is important for modulating kinetic properties. qu.edu.qa |

Expanding Applications in Preclinical Disease Models

While colchicine is primarily known for its use in gout and familial Mediterranean fever, its anti-inflammatory and anti-fibrotic properties suggest a much broader therapeutic potential. nih.govnih.gov Future research should explore the efficacy of 3-Demethyl Colchicine-d3 in a wider range of preclinical disease models.

In cardiovascular disease , studies in non-human models of atherosclerosis, myocardial infarction, and pericarditis could be expanded. nih.govnih.govacc.org 3-Demethyl Colchicine-d3 can be used to accurately track the drug's concentration in cardiac tissue and atherosclerotic plaques, correlating its presence with therapeutic outcomes.

There is also significant potential in the field of fibrosis research . Preclinical models of pulmonary, hepatic, and renal fibrosis could be used to evaluate the anti-fibrotic effects of 3-Demethyl Colchicine-d3. Its ability to interfere with microtubule-dependent processes in fibroblasts, such as collagen secretion, is a key area for investigation.

Furthermore, given the role of microtubule dysfunction in some neurodegenerative diseases , the potential neuroprotective effects of 3-Demethyl Colchicine-d3 could be explored in relevant non-human models. Its ability to cross the blood-brain barrier and its concentration in the central nervous system would be critical parameters to assess.

| Disease Model (Non-Human) | Potential Therapeutic Target | Key Research Question |

| Atherosclerosis | NLRP3 inflammasome in macrophages | Can it stabilize atherosclerotic plaques? |

| Myocardial Infarction | Post-infarct inflammation | Does it reduce infarct size and improve cardiac function? |

| Pulmonary Fibrosis | Fibroblast proliferation and collagen deposition | Can it halt or reverse the progression of fibrosis? |

| Neuroinflammation | Microglial activation and neuronal microtubule stability | Does it have a protective effect in models of neurodegeneration? |

3-Demethyl Colchicine-d3 is more than just an analytical standard; it is a valuable research tool with the potential to significantly advance our understanding of colchicinoids and their therapeutic applications. The future research directions outlined in this article, from novel synthetic pathways to expanded preclinical testing, highlight the multifaceted opportunities for this compound. By pursuing these avenues of investigation, the scientific community can unlock the full potential of 3-Demethyl Colchicine-d3 and pave the way for the development of new and improved treatments for a variety of diseases.

Q & A

Basic: What are the recommended analytical methods for structural characterization of 3-Demethyl Colchicine-d3?

Answer:

Structural characterization requires a combination of techniques:

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular weight (385.42 for 3-Demethyl Colchicine vs. 399.44 for colchicine) and isotopic patterns specific to deuterated compounds .

- NMR Spectroscopy: Use ¹H/¹³C-NMR to identify demethylation at the C3 position and verify deuteration sites. Compare spectra with non-deuterated analogs .

- HPLC-PDA: Assess purity (>95%) and retention time consistency under gradient conditions (e.g., 90% water/formic acid to methanol over 12 min) .

Reference: .

Basic: How should 3-Demethyl Colchicine-d3 be stored to maintain stability in laboratory settings?

Answer:

- Short-term storage: +4°C in airtight, light-protected vials to prevent photodegradation .

- Long-term stability: Aliquot and store at -20°C in anhydrous solvents (e.g., methanol) to avoid hydrolysis. Monitor purity via HPLC every 6 months .

Reference: .

Advanced: How can response surface methodology (RSM) optimize the extraction of 3-Demethyl Colchicine-d3 from microbial cultures?

Answer:

- Design: Use a Central Composite Design (CCD) to test variables like pH (8–12), temperature (40–60°C), and extraction time (60–180 min) .

- Validation: Maximize yield (e.g., 4128 mg/L) by solving quadratic models. Confirm reproducibility with triplicate runs at predicted optimal conditions (pH 10, 50°C, 120 min) .

- Solvent selection: Chloroform (1% v/v) outperforms ethyl acetate due to higher partition coefficients for polar metabolites .

Reference: .

Advanced: How should researchers address discrepancies in reported bioactivity data for 3-Demethyl Colchicine-d3 across studies?

Answer:

- Source validation: Cross-check compound purity (HPLC >95%) and deuteration levels (via HRMS) to rule out batch variability .

- Assay conditions: Standardize cell lines (e.g., HepG2 vs. HeLa) and incubation times. For example, cytotoxicity assays may vary by 24–72 hr exposure windows .

- Data normalization: Use internal standards (e.g., colchicine-d3) in LC-MS/MS to correct for matrix effects in pharmacokinetic studies .

Reference: .

Advanced: What experimental strategies improve the sensitivity of LC-MS/MS quantification for 3-Demethyl Colchicine-d3 in biological matrices?

Answer:

- Ionization optimization: Use ESI+ with parameters: gas temp 350°C, capillary voltage 4000 V, and nebulizer pressure 50 psi to enhance ionizability .

- Chromatography: Employ a C18 column (e.g., X Terra RP18) with formic acid in mobile phases to reduce peak tailing. Gradient elution (90% to 20% aqueous phase over 10 min) improves resolution .

- Sample prep: Protein precipitation with cold acetonitrile (1:2 v/v) reduces matrix interference. Spike deuterated IS (e.g., colchicine-d3) at 10 ng/mL for recovery correction .

Reference: .

Basic: What safety precautions are critical when handling 3-Demethyl Colchicine-d3 in vitro assays?

Answer:

- PPE: Wear nitrile gloves (tested for >30 min breakthrough time) and sealed goggles to prevent dermal/ocular exposure .

- Waste disposal: Deactivate solutions with 10% sodium hypochlorite before disposal. Avoid releasing into drains due to aquatic toxicity .

Reference: .

Advanced: How can researchers validate the metabolic stability of 3-Demethyl Colchicine-d3 in hepatic microsomal assays?

Answer:

- Protocol: Incubate with human liver microsomes (1 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 15, 30, 60 min with ice-cold acetonitrile .

- Data analysis: Calculate half-life (t½) using first-order kinetics. Compare degradation rates with non-deuterated analogs to assess isotope effects .

- Controls: Include verapamil (CYP3A4 substrate) as a positive control for enzyme activity .

Reference: .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.